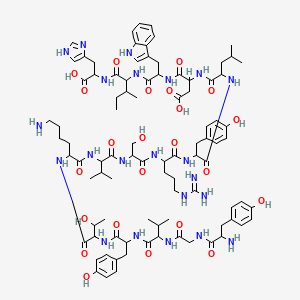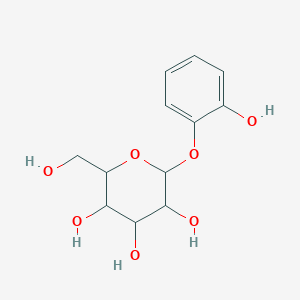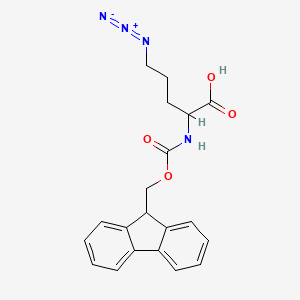
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol are organic compounds belonging to the class of dihydronaphthalenes These compounds are characterized by their unique structural features, including multiple methyl groups and a phenylprop-1-en-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and phenylprop-1-en-2-yl precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the products are purified using techniques such as chromatography or recrystallization to obtain the desired compounds in high purity.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups onto the naphthalene ring or the phenylprop-1-en-2-yl moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol have various scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore their potential therapeutic applications in treating various diseases.
Industry: These compounds are used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
- 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
Uniqueness
The uniqueness of 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol lies in their specific structural features, which confer distinct chemical and biological properties. These compounds may exhibit different reactivity, stability, and biological activity compared to their similar counterparts.
特性
CAS番号 |
9028-48-2 |
|---|---|
分子式 |
C46H56O2 |
分子量 |
640.9 g/mol |
IUPAC名 |
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol |
InChI |
InChI=1S/2C23H28O/c1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)22(2,3)15-21(24)23(19,4)5;1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)23(4,5)21(24)15-22(19,2)3/h2*6-14,21,24H,15H2,1-5H3 |
InChIキー |
GQASXCYBZFOWQR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C.CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(C(CC3(C)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)


![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)
![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)
